molecular formula C19H21ClN2O B1613884 4'-Chloro-3-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-64-2

4'-Chloro-3-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1613884
M. Wt: 328.8 g/mol
InChI Key: FWPZHDNSTAWRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-methylpiperazinomethyl) benzophenone, also known as 4-chloro-3-(4-MPBP), is an organic compound commonly used in scientific research, particularly in the field of biochemistry. It is a stable, colorless solid with a molecular weight of 310.48 g/mol. 4-MPBP has a wide range of applications in the laboratory, including its use as a reagent in organic synthesis, a catalyst in organic reactions, and a fluorescent probe for biological systems. In addition, 4-MPBP has been used to study the mechanism of action of various enzymes, proteins, and other biological molecules.

Scientific Research Applications

Transformation and Toxicity in Water Treatment

One study explored the transformation pathways and acute toxicity variation of benzophenone compounds during the chlorination disinfection process in water treatment. The research highlighted the formation of toxic by-products through electrophilic chlorine substitution and oxidative reactions, emphasizing the ecological risks associated with chlorination disinfection of benzophenone derivatives (Liu et al., 2016).

Environmental Occurrence and Analysis

Another study focused on the determination of benzophenone and its derivatives in environmental matrices like sediment and sewage sludge. The presence of these compounds in the environment raises concerns about their potential endocrine-disrupting effects and the need for effective analytical methods to monitor their distribution and concentration (Zhang et al., 2011).

Photodegradation and Environmental Impact

Research on the enhanced formation of chlorinated disinfection byproducts in the presence of benzophenone-4 during UV/chlorine processes in water treatment highlights the complex interactions leading to increased toxicity. This underscores the importance of understanding photodegradation mechanisms to mitigate adverse environmental impacts (Lu et al., 2018).

Metabolism and Endocrine Disruption

A study on the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes examined the endocrine-disrupting activity of its metabolites. Understanding the metabolic pathways of benzophenones helps in assessing their potential health risks and designing safer alternatives (Watanabe et al., 2015).

Human Exposure and Risk Assessment

Investigations into the presence of benzophenones in human plasma and urine following topical application of sunscreen products address the concerns regarding systemic absorption and potential health risks. These studies contribute to the risk assessment of benzophenone exposure from personal care products (Janjua et al., 2008).

properties

IUPAC Name

(4-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPZHDNSTAWRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643424
Record name (4-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Chloro-3-(4-methylpiperazinomethyl) benzophenone

CAS RN

898788-64-2
Record name (4-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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